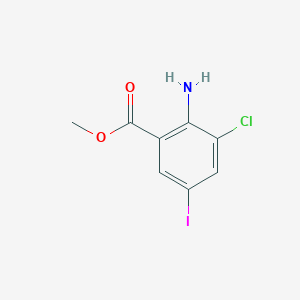

Methyl 2-amino-3-chloro-5-iodobenzoate

Vue d'ensemble

Description

“Methyl 2-amino-3-chloro-5-iodobenzoate” is a chemical compound with the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a CAS Number of 289039-84-5 .

Synthesis Analysis

The synthesis of “Methyl 2-amino-3-chloro-5-iodobenzoate” can be achieved from 5-Chloro-2-iodobenzoic acid and Iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-chloro-5-iodobenzoate” is represented by the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a molecular weight of 311.50 .Physical And Chemical Properties Analysis

“Methyl 2-amino-3-chloro-5-iodobenzoate” is a solid substance with a melting point of 66-70 °C (lit.) . It should be stored at 2-8°C and protected from light as it is light sensitive .Applications De Recherche Scientifique

Palladium-catalysed Carbonylation

Methyl 2-amino-3-chloro-5-iodobenzoate serves as a substrate in palladium-catalysed carbonylation reactions. Depending on the substituents, this can lead to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. In the presence of various primary and secondary amines, such as tert-butylamine or amino acid methyl esters, 2-ketocarboxamides can be obtained, showcasing the compound's versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Aminocarbonylation of Iodoalkenes and Iodobenzene

The compound has been used in palladium catalysed aminocarbonylation of iodobenzene and iodoalkenes, resulting in 2-oxo-carboxamide type derivatives by double CO insertion. This demonstrates its application in creating carboxamide structures, enhancing the chemical repertoire available for pharmaceutical development and other areas of chemical synthesis (Müller, Péczely, Skoda-Földes, Takács, Kokotos, Bellis, & Kollár, 2005).

Synthesis of 2-Aminobenzothiazole

The compound is utilized in a one-pot strategy for the synthesis of 2-aminobenzothiazole in water, highlighting an efficient, sustainable method using copper(I) catalysts. This research indicates its utility in creating environmentally friendly synthesis processes for complex molecules (Khatun, Jamir, Ganesh, & Patel, 2012).

Oxidative Dearomatization

Methyl 2-amino-3-chloro-5-iodobenzoate's derivatives have been implicated in the oxidative dearomatization of phenols and anilines, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines. This showcases its potential in creating new molecular structures through regioselective dearomatization (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Synthesis of Chlorantraniliprole

Safety and Hazards

“Methyl 2-amino-3-chloro-5-iodobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H300 and precautionary statements P301 + P310 + P330 . It’s classified as Acute Tox. 2 Oral and should be handled with personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves .

Propriétés

IUPAC Name |

methyl 2-amino-3-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAJGVKPFOKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-5-iodo-benzoic acid methyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)

amine](/img/structure/B2999468.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)